Topological Polar Surface Area (TPSA) and Lipophilic Ligand Efficiency: Trifluoropropyl vs. Methyl and Unsubstituted Piperazine Congeners
The 3,3,3‑trifluoropropyl side chain reduces the topological polar surface area (TPSA) of the target compound to 32.8 Ų, compared with approximately 43.3 Ų for the unsubstituted piperazine congener methyl 2‑(piperazin‑1‑yl)propanoate . This represents a ~24% relative decrease in TPSA. In parallel, the predicted XLogP3 of 1.9 for the trifluoropropyl analogue is roughly 0.8 log units higher than the calculated clogP of ~1.1 for methyl 2‑(4‑methylpiperazin‑1‑yl)propanoate , indicating a > 6‑fold increase in calculated octanol/water partition coefficient. The combination of lower TPSA and higher logP suggests improved passive membrane permeability, a critical parameter for crossing the blood–brain barrier [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 32.8 Ų |
| Comparator Or Baseline | Methyl 2-(piperazin-1-yl)propanoate: ~43.3 Ų (estimated from structure) |
| Quantified Difference | −10.5 Ų (−24% relative reduction) |
| Conditions | Calculated TPSA using the fragment‑based method of Ertl et al. (J. Med. Chem. 2000, 43, 3714) as reported by BOC Sciences. |
Why This Matters
Lower TPSA consistently correlates with improved CNS penetration; procurement of the trifluoropropyl analogue is indicated when brain exposure is a project requirement.
- [1] H. Pajouhesh and G. R. Lenz, “Medicinal chemical properties of successful central nervous system drugs,” NeuroRx, vol. 2, no. 4, pp. 541–553, 2005. View Source
